Cas no 1526878-38-5 (1-(4-bromo-2-methylphenyl)-2-chloroethan-1-one)

1-(4-Bromo-2-methylphenyl)-2-chloroethan-1-one is a halogenated aromatic ketone with a molecular formula of C9H8BrClO. This compound is characterized by its bromo and chloro substituents, which enhance its reactivity in organic synthesis, particularly in cross-coupling reactions and as an intermediate in pharmaceutical and agrochemical applications. The presence of both electron-withdrawing groups (bromo and chloro) and a methyl substituent on the phenyl ring influences its electrophilic properties, making it a versatile building block for further functionalization. Its crystalline solid form and defined purity ensure consistent performance in synthetic workflows. The compound is typically handled under controlled conditions due to its potential reactivity.
1-(4-bromo-2-methylphenyl)-2-chloroethan-1-one structure
1526878-38-5 structure
Product name:1-(4-bromo-2-methylphenyl)-2-chloroethan-1-one
CAS No:1526878-38-5
MF:C9H8BrClO
Molecular Weight:247.516221046448
CID:5846128
PubChem ID:80146800

1-(4-bromo-2-methylphenyl)-2-chloroethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(4-bromo-2-methylphenyl)-2-chloroethan-1-one
    • 1526878-38-5
    • EN300-1897600
    • AKOS018708374
    • インチ: 1S/C9H8BrClO/c1-6-4-7(10)2-3-8(6)9(12)5-11/h2-4H,5H2,1H3
    • InChIKey: FRCQORKDWFGYIX-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C(CCl)=O)=C(C)C=1

計算された属性

  • 精确分子量: 245.94471g/mol
  • 同位素质量: 245.94471g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 172
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1Ų
  • XLogP3: 3.3

1-(4-bromo-2-methylphenyl)-2-chloroethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1897600-2.5g
1-(4-bromo-2-methylphenyl)-2-chloroethan-1-one
1526878-38-5
2.5g
$949.0 2023-09-18
Enamine
EN300-1897600-5.0g
1-(4-bromo-2-methylphenyl)-2-chloroethan-1-one
1526878-38-5
5g
$3396.0 2023-06-03
Enamine
EN300-1897600-5g
1-(4-bromo-2-methylphenyl)-2-chloroethan-1-one
1526878-38-5
5g
$1406.0 2023-09-18
Enamine
EN300-1897600-10.0g
1-(4-bromo-2-methylphenyl)-2-chloroethan-1-one
1526878-38-5
10g
$5037.0 2023-06-03
Enamine
EN300-1897600-0.25g
1-(4-bromo-2-methylphenyl)-2-chloroethan-1-one
1526878-38-5
0.25g
$447.0 2023-09-18
Enamine
EN300-1897600-0.05g
1-(4-bromo-2-methylphenyl)-2-chloroethan-1-one
1526878-38-5
0.05g
$407.0 2023-09-18
Enamine
EN300-1897600-0.5g
1-(4-bromo-2-methylphenyl)-2-chloroethan-1-one
1526878-38-5
0.5g
$465.0 2023-09-18
Enamine
EN300-1897600-1g
1-(4-bromo-2-methylphenyl)-2-chloroethan-1-one
1526878-38-5
1g
$485.0 2023-09-18
Enamine
EN300-1897600-0.1g
1-(4-bromo-2-methylphenyl)-2-chloroethan-1-one
1526878-38-5
0.1g
$427.0 2023-09-18
Enamine
EN300-1897600-1.0g
1-(4-bromo-2-methylphenyl)-2-chloroethan-1-one
1526878-38-5
1g
$1172.0 2023-06-03

1-(4-bromo-2-methylphenyl)-2-chloroethan-1-one 関連文献

1-(4-bromo-2-methylphenyl)-2-chloroethan-1-oneに関する追加情報

Comprehensive Overview of 1-(4-bromo-2-methylphenyl)-2-chloroethan-1-one (CAS No. 1526878-38-5)

1-(4-bromo-2-methylphenyl)-2-chloroethan-1-one (CAS No. 1526878-38-5) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a brominated aromatic ring and a chloroacetyl group, makes it a valuable intermediate in synthetic chemistry. Researchers often search for "synthesis of 1-(4-bromo-2-methylphenyl)-2-chloroethan-1-one" or "applications of CAS 1526878-38-5" due to its relevance in drug discovery and material science.

The compound's 4-bromo-2-methylphenyl moiety contributes to its stability and reactivity, enabling diverse functionalization. Recent trends highlight its role in developing small-molecule inhibitors and photoactive materials, aligning with growing interest in "green chemistry alternatives" and "sustainable synthesis." Analytical techniques like HPLC and NMR are critical for quality control, as queried in "how to characterize CAS 1526878-38-5."

Industrial demand for halogenated ketones like this compound has surged, particularly for "high-purity intermediates" in API manufacturing. Its chloroacetyl group allows nucleophilic substitutions, a feature explored in "C-C coupling reactions" tutorials. Safety data sheets emphasize proper handling, though it remains non-regulated under major chemical inventories.

Emerging studies investigate its potential in OLED materials and bioconjugation, addressing popular queries like "CAS 1526878-38-5 in nanotechnology." The compound's crystalline form (often requested as "X-ray data for 1526878-38-5") facilitates structure-activity relationship studies. Storage recommendations typically suggest anhydrous conditions to preserve stability.

Patent literature reveals applications in crop protection agents, connecting to searches for "agrochemical uses of bromo-chloro ketones." Computational chemists model its electronic properties using DFT calculations, responding to "molecular docking with 1526878-38-5" inquiries. Suppliers frequently list it under "building blocks for medicinal chemistry."

Environmental fate studies show moderate biodegradability, relevant to "eco-friendly halogenated compounds" discussions. The methyl-bromo substitution pattern enhances its utility in cross-coupling reactions, a technique dominating "Pd-catalyzed synthesis" forums. Analytical standards are available for "GC-MS quantification" protocols.

Recent publications highlight derivatization into heterocyclic scaffolds, answering "how to modify 1-(4-bromo-2-methylphenyl)-2-chloroethan-1-one" questions. Its logP value (frequently searched) indicates moderate lipophilicity, important for drug design. The compound's UV absorption properties enable photochemical applications.

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